

Synthesis of 4-(N-allylsulfamoyl)phenylboronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromobenzenesulfonyl chloride

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This document provides detailed procedures for the synthesis of 4-(N-allylsulfamoyl)phenylboronic acid, a key intermediate in the development of boronate affinity chromatography materials and other applications in medicinal chemistry. The protocols outlined are based on established synthetic routes, ensuring reproducibility and high-purity yields.

Overview

The synthesis of 4-(N-allylsulfamoyl)phenylboronic acid is a two-step process. The first step involves the reaction of **4-bromobenzenesulfonyl chloride** with allylamine to form the intermediate, N-allyl-4-bromobenzenesulfonamide. The subsequent step is a lithium-halogen exchange followed by borylation to yield the final product. This method is efficient and provides the target compound with good yield and purity.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 4-(N-allylsulfamoyl)phenylboronic acid and its intermediate.

Compound	Molecular Formula	Molecular Weight (g/mol)	Yield (%)	Melting Point (°C)	Spectroscopic Data
N-allyl-4-bromobenzenesulfonamide	C ₉ H ₁₀ BrNO ₂ S	276.15	90	58-60	¹ H NMR (CDCl ₃), ¹³ C NMR (CDCl ₃)
4-(N-allylsulfamoyl)phenylboronic acid	C ₉ H ₁₂ BNO ₄ S	241.08	70	116-118	¹ H NMR (DMSO-d ₆), ¹³ C NMR (DMSO-d ₆), IR (KBr)

Experimental Protocols

Step 1: Synthesis of N-allyl-4-bromobenzenesulfonamide

This procedure details the synthesis of the sulfonamide intermediate.

Materials:

- 4-Bromobenzenesulfonyl chloride
- Allylamine
- Triethylamine
- Acetonitrile
- Chloroform
- Anhydrous Magnesium Sulfate (MgSO₄)
- Ethanol
- Water

Procedure:

- To a stirred solution of **4-bromobenzenesulfonyl chloride** (12.8 g, 50 mmol) and 5 ml of triethylamine in 100 ml of acetonitrile in an ice-bath, slowly add 10 ml of allylamine.[\[1\]](#)
- Stir the mixture at room temperature for 2 hours.[\[1\]](#)
- Evaporate the solvent under reduced pressure.[\[1\]](#)
- Dissolve the residue in 50 ml of chloroform, wash with water, and dry over anhydrous MgSO_4 .[\[1\]](#)
- Remove the solvent under reduced pressure to afford a pale yellow solid.[\[1\]](#)
- Recrystallize the solid compound from a mixture of ethanol and water to yield pure N-allyl-4-bromobenzenesulfonamide as colorless crystals.[\[1\]](#)

Characterization Data for N-allyl-4-bromobenzenesulfonamide:

- Yield: 12.4 g (90%)[\[1\]](#)
- Melting Point: 58-60°C[\[1\]](#)
- ^1H NMR (CDCl_3): δ 7.75 (d, 2H), 7.66 (d, 2H), 5.72 (m, 1H), 5.19 (q, 2H), 5.08 (q, 2H), 3.62 (d, 2H)[\[1\]](#)
- ^{13}C NMR (CDCl_3): δ 139.8, 132.7, 132.4, 128.7, 127.6, 117.9, 45.7[\[1\]](#)

Step 2: Synthesis of 4-(N-allylsulfamoyl)phenylboronic acid

This procedure describes the conversion of the intermediate to the final boronic acid product.

Materials:

- N-allyl-4-bromobenzenesulfonamide
- Dry Tetrahydrofuran (THF)

- Dry Toluene
- Triisopropyl borate
- n-Butyllithium (1.6 M in hexane)
- Chloroform
- Diethyl ether
- Argon atmosphere

Procedure:

- In a dry ice-acetone bath, to a stirred solution of N-allyl-4-bromobenzenesulfonamide (11.0 g, 40 mmol) in 100 ml of a dry mixture of THF and toluene (4/1, v/v), slowly add triisopropyl borate (48 ml, 0.20 mol) under an argon atmosphere.[1]
- The subsequent steps for the completion of the reaction to yield 4-(N-allylsulfamoyl)phenylboronic acid involve workup and purification. The organic layer is separated, dried over anhydrous MgSO_4 , and evaporated to dryness under reduced pressure.[1]
- The residue is stirred with 30 ml of chloroform, from which a white powder precipitates. This powder is then filtered, washed with diethyl ether, and dried to afford the final product.[1]

Characterization Data for 4-(N-allylsulfamoyl)phenylboronic acid:

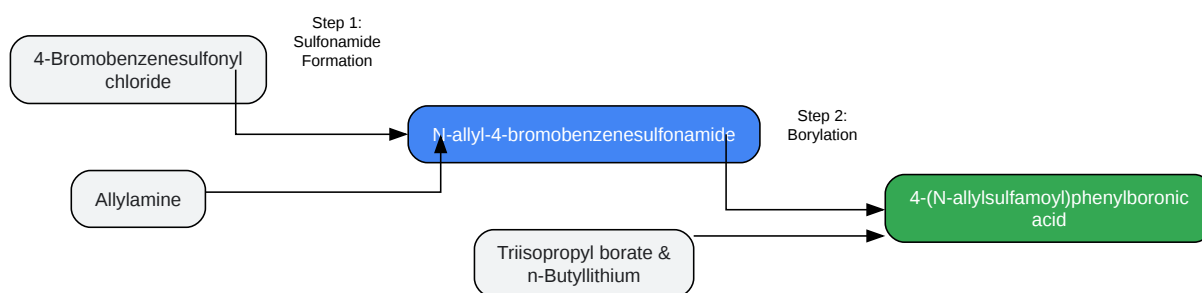
- Yield: 6.8 g (70%)[1]
- Melting Point: 116-118°C[1]
- IR (KBr): 3510, 3410, 3270, 1600, 1405, 1320, 1270, 1155, 1120, 1090 cm^{-1} [1]
- ^1H NMR (DMSO-d_6): δ 7.75 (d, 2H), 7.66 (d, 2H), 5.75 (m, 1H), 5.19 (q, 1H), 5.12 (q, 1H), 3.62 (m, 2H)[1]
- ^{13}C NMR (DMSO-d_6): δ 133.8, 133.6, 125.4, 115.8, 45.1[1]

- pKa: 7.4 ± 0.1 [1]

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of 4-(N-allylsulfamoyl)phenylboronic acid.



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Caption: Reaction scheme for the synthesis of 4-(N-allylsulfamoyl)phenylboronic acid.

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References

- 1. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Synthesis of 4-(N-allylsulfamoyl)phenylboronic Acid: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b119516#synthesis-of-4-n-allylsulfamoyl-phenylboronic-acid]

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